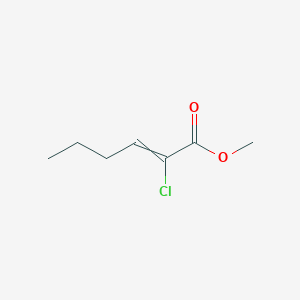
Methyl 2-chlorohex-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-chlorohex-2-enoate is an organic compound with the molecular formula C7H11ClO2 It is characterized by the presence of a chlorine atom and an ester functional group attached to a hexene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-chlorohex-2-enoate can be synthesized through the alkylation of enolate ions. This involves the reaction of an enolate ion with an alkyl halide under specific conditions . The reaction typically requires a strong base to generate the enolate ion, which then reacts with the alkyl halide to form the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable methods such as the use of continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants, making the process more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-chlorohex-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: The ester group can be reduced to an alcohol or oxidized to a carboxylic acid.
Common Reagents and Conditions:
Substitution: Nucleophiles such as hydroxide ions or amines can be used.
Elimination: Strong bases like sodium ethoxide are commonly employed.
Oxidation/Reduction: Reagents like lithium aluminum hydride (for reduction) or potassium permanganate (for oxidation) are used.
Major Products:
Substitution: Products depend on the nucleophile used.
Elimination: Formation of hexadienes.
Oxidation/Reduction: Formation of alcohols or carboxylic acids.
Scientific Research Applications
Methyl 2-chlorohex-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme-catalyzed reactions involving ester groups.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-chlorohex-2-enoate involves its reactivity with various nucleophiles and bases. The chlorine atom and ester group are key sites for chemical reactions. The compound can participate in nucleophilic substitution and elimination reactions, leading to the formation of different products depending on the reaction conditions.
Comparison with Similar Compounds
- Methyl 2-chloropent-2-enoate
- Methyl 2-chlorohept-2-enoate
- Ethyl 2-chlorohex-2-enoate
Comparison: Methyl 2-chlorohex-2-enoate is unique due to its specific chain length and the position of the chlorine atom. Compared to similar compounds, it may exhibit different reactivity and physical properties, making it suitable for specific applications in synthesis and research.
Properties
CAS No. |
62269-33-4 |
|---|---|
Molecular Formula |
C7H11ClO2 |
Molecular Weight |
162.61 g/mol |
IUPAC Name |
methyl 2-chlorohex-2-enoate |
InChI |
InChI=1S/C7H11ClO2/c1-3-4-5-6(8)7(9)10-2/h5H,3-4H2,1-2H3 |
InChI Key |
PLPAWJASYQBLLN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=C(C(=O)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















